molecular formula C12H15Cl2NO2 B1532627 2-Amino-6-chloro-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid methyl ester hydrochloride CAS No. 1092449-06-3

2-Amino-6-chloro-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid methyl ester hydrochloride

Cat. No. B1532627
CAS RN: 1092449-06-3
M. Wt: 276.16 g/mol
InChI Key: IGXHSLFVCNCHSZ-UHFFFAOYSA-N
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Description

“2-Amino-6-chloro-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid methyl ester hydrochloride” is a chemical compound with the CAS Number: 1092449-06-3 . It has a molecular weight of 276.16 and its molecular formula is C12H15Cl2NO2 . It is a pink solid in physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H14ClNO2.ClH/c1-16-11(15)12(14)5-4-8-6-10(13)3-2-9(8)7-12;/h2-3,6H,4-5,7,14H2,1H3;1H . This code provides a specific description of the molecule’s structure, including the positions of the chlorine, nitrogen, and oxygen atoms.


Physical And Chemical Properties Analysis

This compound is a pink solid . Its molecular weight is 276.16 , and its molecular formula is C12H15Cl2NO2 . Unfortunately, other physical and chemical properties like melting point, boiling point, and density are not specified in the sources I have access to.

Scientific Research Applications

Synthesis and Characterization

This compound and its derivatives have been synthesized and characterized to understand their properties and potential applications. For example, Göksu et al. (2003) outlined a concise synthesis of 2-amino-1,2,3,4-tetrahydronaphthalene-6,7-diol from naphthalene-2,3-diol, demonstrating a methodological approach to creating structurally related compounds with significant yields (Göksu, Kazaz, Sütbeyaz, & SeÇen, 2003). This synthesis pathway highlights the versatility of naphthalene derivatives in organic synthesis, providing a foundation for further exploration of related compounds in scientific research.

Organic Semiconductor Applications

In material science, Kumar et al. (2018) demonstrated the use of amino-acid-encoded biocatalytic self-assembly to control the formation of transient conducting nanostructures using naphthalene diimide cores, which are structurally related to the query compound. This innovative approach enables temporal control over the formation of nanostructures and their transient electronic conductivity, showcasing the potential of naphthalene derivatives in the development of new materials for environmental remediation, energy harvesting, and biomedicine (Kumar, Ing, Narang, Wijerathne, Hochbaum, & Ulijn, 2018).

Chemical Reactivity and Interaction Studies

The study of naphthalene derivatives' reactivity and interactions provides insights into their potential applications. For instance, the reaction of naphthalene-2,3-dicarbaldehyde with cyanide, which shares a structural similarity with the query compound, results in a unique oxidative condensation product. This finding by McGill et al. (2005) illustrates the complex chemical behaviors naphthalene derivatives can exhibit, contributing to our understanding of their potential in synthetic chemistry and material science applications (McGill, Swearingen, Drew, Rasley, & Green, 2005).

Liquid Crystalline Properties

Thaker et al. (2012) explored the synthesis, characterization, and liquid crystalline properties of compounds involving 2,6-disubstituted naphthalene ring systems, related to the chemical structure of interest. These studies reveal how modifications to the naphthalene core structure can influence mesomorphic behavior, offering valuable information for the development of new liquid crystalline materials (Thaker, Chothani, Dhimmar, Patel, Solanki, Patel, Kanojiya, & Tandel, 2012).

Safety and Hazards

For safety and hazards information, it’s best to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer . This document contains information on the potential hazards (health, fire, reactivity, and environmental) and how to work safely with the chemical product.

properties

IUPAC Name

methyl 2-amino-6-chloro-3,4-dihydro-1H-naphthalene-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO2.ClH/c1-16-11(15)12(14)5-4-8-6-10(13)3-2-9(8)7-12;/h2-3,6H,4-5,7,14H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGXHSLFVCNCHSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CCC2=C(C1)C=CC(=C2)Cl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-6-chloro-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid methyl ester hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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